D-[UL-13C5]Ribose

Mass Spectrometry Isotope Dilution Metabolomics

Researchers requiring precise quantitation of ribose-containing metabolites or metabolic flux analysis face interference from endogenous ribose and incomplete labeling. D-[UL-13C5]Ribose (CAS 202114-47-4) offers the definitive solution: - Uniform 13C5 labeling enables distinct M+5 mass shift for interference-free LC-MS/MS isotope dilution. - Complete carbon tracing in all ribose-derived metabolites for accurate 13C-metabolic flux analysis. - Enhanced NMR signal intensity for structural elucidation. Supplied with verified isotopic enrichment (≥99 atom% 13C), ensuring batch-to-batch consistency for reliable procurement.

Molecular Formula C5H10O5
Molecular Weight 155.092
CAS No. 202114-47-4
Cat. No. B588482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-[UL-13C5]Ribose
CAS202114-47-4
SynonymsRibose-13C5;  D-(-)-Ribose-13C5;  D-[UL-13C5]-Ribose; 
Molecular FormulaC5H10O5
Molecular Weight155.092
Structural Identifiers
SMILESC1C(C(C(C(O1)O)O)O)O
InChIInChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i1+1,2+1,3+1,4+1,5+1
InChIKeySRBFZHDQGSBBOR-UWNVARNQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-[UL-13C5]Ribose Overview


D-[UL-13C5]Ribose (CAS 202114-47-4) is a stable isotope-labeled analog of D-ribose, a five-carbon aldopentose sugar fundamental to nucleotide biosynthesis, RNA formation, and cellular energy metabolism (e.g., ATP production). The 'UL-13C5' designation specifies uniform labeling with the non-radioactive carbon-13 isotope at all five carbon positions of the ribose molecule . This specific isotopic configuration results in a predictable M+5 mass shift and distinct NMR signatures, making it a preferred tracer and internal standard for quantitative metabolic flux analysis, nucleotide pathway studies, and structural biology applications where precise carbon tracking is essential .

Workflow
Isotope dilution MS quantitation with M+5 shift
Selection
Uniform 13C5 tracer for metabolic flux analysis
Use Context
Nucleotide pathway and ribose metabolite studies

D-[UL-13C5]Ribose: Why Generic Alternatives Fail


Substituting D-[UL-13C5]Ribose with unlabeled D-ribose or partially labeled isotopologues (e.g., D-Ribose-1-13C, D-Ribose-4,5-13C2) fundamentally compromises analytical validity. Uniform 13C5 labeling generates a predictable, +5 Dalton mass shift (M+5) essential for mass spectrometry-based internal standardization and isotopic dilution quantitation . In contrast, unlabeled ribose produces no mass shift and cannot serve as an isotopically distinct internal standard, while singly or doubly labeled variants yield smaller, less predictable mass shifts and incomplete tracing information. Furthermore, uniform labeling ensures that all carbon atoms in ribose-derived metabolites (e.g., nucleotides, RNA sugars, pentose phosphate pathway intermediates) carry the 13C label, enabling comprehensive metabolic flux analysis (13C-MFA) and NMR-based structural studies that are impossible with site-specifically labeled alternatives [1].

Unlabeled D-ribose
No mass shift; cannot serve as an isotopically distinct internal standard for quantitative MS
Partially labeled isotopologues
Smaller, less predictable mass shifts limit tracer completeness and may introduce quantitation bias
Glucose-based tracers
Labels entire central carbon metabolism; PPP flux interpretation requires complex deconvolution

D-[UL-13C5]Ribose: Evidence Against Alternatives


Mass Shift Advantage in MS-Based Quantitation

D-[UL-13C5]Ribose is distinguished from its unlabeled counterpart (CAS 50-69-1) by a precisely defined +5 Dalton mass shift (M+5) arising from uniform 13C substitution at all five carbon positions. This characteristic is explicitly noted in technical specifications as a key differentiating feature for mass spectrometry applications . In contrast, unlabeled D-ribose yields no such mass shift and cannot serve as an isotopically distinct internal standard for accurate quantitation of ribose-containing analytes in complex biological matrices.

Mass Shift Advantage
Data to verify
+5 Da (M+5) vs 0 Da unlabeled
Enables isotope dilution MS quantitation
Vendor specification; verify in target matrix
Mass Spectrometry Isotope Dilution Metabolomics Quantitative Analysis

High Isotopic Purity for Tracer Reliability

Commercially available D-[UL-13C5]Ribose is routinely supplied with certified isotopic enrichment of ≥98 atom% 13C (with some vendors offering 99 atom% 13C), accompanied by a chemical purity assay of 98-99% . This high level of 13C enrichment is critical for minimizing background 12C signal contamination in metabolic flux analysis (MFA) and NMR studies. Lower enrichment levels (e.g., 95 atom% 13C found in some general-purpose isotope-labeled compounds) can introduce significant quantitation errors and reduce signal-to-noise ratios in tracer experiments.

Isotopic Purity
Data to verify
≥98 atom% 13C
Supports low background 12C signal in tracer studies
CoA-level certification; confirm enrichment lot-to-lot
Isotopic Purity Quality Control Metabolic Flux Analysis Procurement Specification

Validated Internal Standard for Nucleotide LC-MS/MS

In a published analytical protocol for the quantitative analysis of nucleotides, Ribose 13C5 (D-[UL-13C5]Ribose) from Cambridge Isotope Laboratories was explicitly employed as the isotopic internal standard for a panel of nucleotides including ATP, GTP, and AMP . This application leverages the compound's uniform 13C5 labeling to achieve accurate quantitation in complex biological matrices, a task that unlabeled ribose or singly labeled isotopologues cannot reliably perform due to potential matrix effects and ionization efficiency variations in LC-MS/MS.

Validated ISTD Use
Reported
ISTD for ATP, GTP, AMP quantitation by LC-MS/MS
Supports nucleotide panel quantitation in research matrices
Published protocol; method transfer requires in-house validation
LC-MS/MS Internal Standard Nucleotide Quantitation Analytical Chemistry

Uniform 13C5 vs. Glucose Tracers for PPP Tracing

Uniformly labeled [U-13C5]ribose enters metabolism directly via the ribose salvage pathway and the pentose phosphate pathway (PPP), providing a more direct and less ambiguous tracer for PPP activity and nucleotide biosynthesis than uniformly labeled glucose ([U-13C6]glucose). While [U-13C6]glucose labels the entire central carbon metabolism, complicating interpretation of PPP-specific fluxes, [U-13C5]ribose selectively traces the interconversion of ribose-5-phosphate with glycolytic intermediates, offering enhanced resolution for quantifying oxidative and non-oxidative PPP fluxes [1].

PPP Tracing Specificity
Class-level
Direct entry via ribose salvage vs glucose-wide labeling
Supports cleaner PPP isotopomer resolution
Pathway-topology inference; flux values require model-specific review
Metabolic Flux Analysis Pentose Phosphate Pathway 13C-MFA Isotopomer Analysis

D-[UL-13C5]Ribose Application Scenarios


LC-MS/MS Analysis of Nucleotides and Ribose Metabolites

D-[UL-13C5]Ribose is employed as a high-purity isotopic internal standard for the accurate quantitation of ribose-containing metabolites (e.g., ATP, GTP, AMP, IMP) in biological samples via LC-MS/MS. The M+5 mass shift ensures distinct chromatographic separation and eliminates interference from endogenous unlabeled ribose species, enabling precise isotope dilution calculations .

13C-MFA for Pentose Phosphate Pathway

As a uniformly 13C5-labeled substrate, D-[UL-13C5]Ribose serves as a targeted tracer for resolving pentose phosphate pathway (PPP) fluxes in cancer metabolism, stem cell biology, and microbial physiology studies. Its direct entry into the ribose salvage pathway provides cleaner isotopomer distributions in PPP intermediates compared to glucose tracers, facilitating more accurate flux estimations .

NMR Studies of RNA and Nucleotide-Protein Complexes

The uniform 13C enrichment at all five carbon positions of the ribose ring in D-[UL-13C5]Ribose enhances NMR signal intensity and resolution, enabling detailed structural characterization of RNA molecules and ribose-containing ligands. This is particularly advantageous for assigning ribose-specific resonances in complex biomolecular NMR spectra .

Application
Selection Property
Validation Focus
Nucleotide and ribose metabolite quantitation
Uniform 13C5 ISTD with M+5 mass shift
Matrix-effect correction and isotope dilution linearity
Pentose phosphate pathway flux studies
Direct ribose salvage pathway tracer
PPP isotopomer distribution resolution
RNA and ribose-ligand structural studies
Uniform 13C enrichment at all five carbon positions
Ribose-specific NMR resonance assignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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